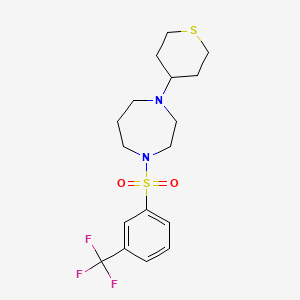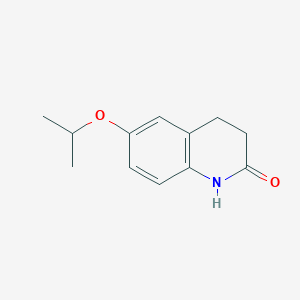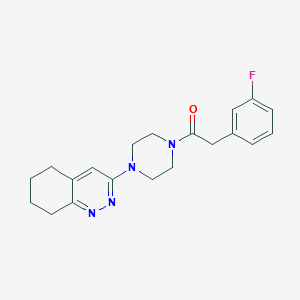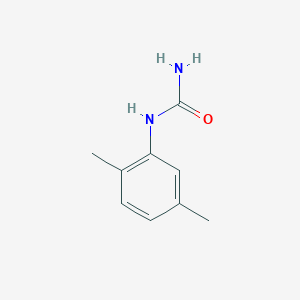
1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a chemically synthesized molecule that likely features a diazepane ring, a sulfonyl group, and a tetrahydrothiopyran moiety. Although the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related 1,4-diazepine derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of 1,4-diazepines can be achieved through various methods. One approach is the aza-[5 + 2] cycloaddition reaction, which involves the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. This method allows for the formation of C-sulfonylated 1,4-diazepines under mild conditions . Another synthesis route involves the heterocyclization reaction of specific sulfonyl piperazine derivatives with ethylenediamine, leading to the formation of 1,4-diazepines with good yield . These methods highlight the versatility of 1,4-diazepine synthesis and the potential for structural diversity within this class of compounds.
Molecular Structure Analysis
The molecular structure of 1,4-diazepines is characterized by a seven-membered ring containing two nitrogen atoms. The presence of a sulfonyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The specific arrangement of substituents around the diazepine ring can lead to a variety of molecular conformations, which may be elucidated through elemental analysis and spectral studies .
Chemical Reactions Analysis
1,4-Diazepines can participate in a range of chemical reactions, depending on their substituents and the reaction conditions. The papers provided do not detail specific reactions for the compound , but the synthesis methods suggest that 1,4-diazepines can be functionalized through various chemical transformations, including the migration of sulfonyl groups and heterocyclization reactions . These reactions are crucial for the diversification of the 1,4-diazepine scaffold and the generation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepines are influenced by their molecular structure. The presence of a sulfonyl group and other substituents can affect properties such as solubility, melting point, and stability. The compounds synthesized in the studies were characterized by elemental analysis and spectral studies, which are essential for confirming the identity and purity of the synthesized molecules . Biological activity assays, such as antimicrobial, antifungal, and anthelmintic screenings, can also provide information on the functional properties of these compounds .
科学的研究の応用
Synthetic Chemistry
A study by Banfi et al. (2007) presents a two-step approach to synthesize diazepane or diazocane systems, involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction followed by Mitsunobu cyclization, and aliphatic 1-sulfonyl 1,4-diazepan-5-ones using different cyclization conditions. This research provides insights into synthesizing complex diazepane derivatives, potentially including compounds similar to the one (Banfi et al., 2007).
Material Science
Saha et al. (2017) describe the synthesis and characterization of semifluorinated sulfonated polytriazole copolymers with varying degrees of sulfonation. These copolymers exhibit good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. The proton conductivity values of these membranes suggest potential applications in fuel cells and other energy-related technologies (Saha et al., 2017).
Pharmacological Potential
While the specific compound "1-(tetrahydro-2H-thiopyran-4-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane" may not have direct pharmacological research associated with it, related structures, such as benzodiazepines and diazepines, have been widely studied for their potential therapeutic applications. For example, the synthesis and screening of novel benzodiazepine derivatives for antimicrobial, analgesic, and anti-inflammatory activities have been reported, indicating the broad pharmacological potential of such compounds (Bhat et al., 2014).
特性
IUPAC Name |
1-(thian-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-3-1-4-16(13-14)26(23,24)22-8-2-7-21(9-10-22)15-5-11-25-12-6-15/h1,3-4,13,15H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZCDMWWLSCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)





![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)
![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)